Norerythrostachaldine

Description

Contextualization within Diterpenoid Alkaloid Chemistry

Norerythrostachaldine is classified as a diterpenoid alkaloid, a diverse and complex class of natural products. numberanalytics.com These compounds are characterized by a C20 diterpene skeleton that incorporates at least one nitrogen atom, often within a heterocyclic ring system or as a side chain. numberanalytics.com Diterpenoid alkaloids are known for their significant structural complexity and diverse biological activities. numberanalytics.com

Specifically, this compound belongs to the cassaine-type or Erythrophleum alkaloids. researchgate.netmdpi.com This subgroup is distinguished by a cassane diterpenoid core linked to a nitrogen-containing side chain. researchgate.net The Erythrophleum alkaloids are broadly categorized into two main groups: ester amines and amides. researchgate.net this compound is a notable member of this family, characterized as an aldehydic base. researchgate.net Its structure is unique due to the presence of a formyl (aldehyde) group at the C-19 position of the diterpene skeleton. This discovery was significant as it expanded the known range of oxidation states at this position for cassane-type alkaloids, which were previously thought to be limited to methyl or methoxycarbonyl groups. researchgate.net

Table 1: Chemical Properties of this compound

Click to view table

| Property | Value | Source |

|---|---|---|

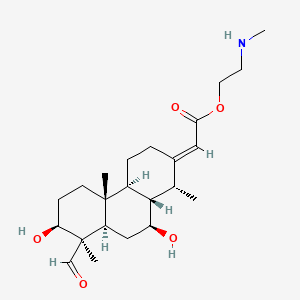

| Molecular Formula | C₂₃H₃₇NO₅ | nih.gov |

| Molecular Weight | 407.5 g/mol | nih.gov |

| IUPAC Name | 2-(methylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8R,8aR,10S,10aS)-8-formyl-7,10-dihydroxy-1,4b,8-trimethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthren-2-ylidene]acetate | nih.gov |

| CAS Number | 55729-25-4 | nih.gov |

| Classification | Aldehyde, Cassane Diterpenoid Alkaloid | nih.gov |

Significance of the Erythrophleum Genus in Natural Product Research

The Erythrophleum genus, belonging to the Fabaceae (legume) family, is a crucial source of unique natural products. mdpi.comresearchgate.net Distributed across Africa, Asia, and Australia, this genus is one of the few within the Caesalpinioideae subfamily known to produce alkaloids. mdpi.comprota4u.orgprota4u.orgprota4u.org These plants are recognized as a rich source of cassaine-type diterpenoids, which are considered their main specialized metabolites. mdpi.com

Various species within the genus, including Erythrophleum chlorostachys, Erythrophleum suaveolens, and Erythrophleum ivorense, have been investigated for their chemical constituents. prota4u.orgjbt.com.ng The bark of these trees is particularly rich in alkaloids, with reported concentrations ranging from 0.3% to 1.5%. journalejmp.compfaf.org The specific alkaloid profile can differ between species and even among individual plants of the same species, making the genus a subject of interest for metabolomic and chemotaxonomic studies. mdpi.comprota4u.org The genus is also known for producing other classes of compounds, including flavonoids, saponins, and tannins. researchgate.netjbt.com.ng

Historical Perspective and Milestones in this compound Investigation

The study of alkaloids from the Erythrophleum genus dates back to early investigations that isolated a substance named "erythrophleine," later revealed to be a complex mixture of different alkaloids. prota4u.org A pivotal moment in the specific research of this compound occurred in 1975 with the work of John W. Loder and Roland H. Nearn. researchgate.net

In their publication, they detailed the isolation of this compound and its naturally co-occurring 3β-acetate derivative from the Australian plant Erythrophleum chlorostachys. researchgate.net Their research provided the definitive structure elucidation of the compound, identifying it as 19-oxonorcassaidine. researchgate.net The structural assignment was confirmed through chemical methods; lithium aluminium hydride reduction of this compound yielded a tetrol that was identical to a sample prepared from the known alkaloid norerythrostachamine. researchgate.net This process established the compound's carbon skeleton, stereochemistry, and the precise locations of its oxygen substituents. researchgate.net The discovery was a milestone, as it was the first report of an Erythrophleum alkaloid possessing a formyl group, thereby broadening the structural diversity of this chemical class. Loder and Nearn also reported that this compound and its acetate (B1210297) showed high cytotoxicity against a human carcinoma cell line (KB). t27.irepdf.pub

Table 2: Key Milestones in this compound Research

Click to view table

| Year | Milestone | Key Researchers | Source |

|---|---|---|---|

| 1975 | Isolation from Erythrophleum chlorostachys | J. W. Loder & R. H. Nearn | researchgate.net |

| 1975 | Structure elucidation as 19-oxonorcassaidine | J. W. Loder & R. H. Nearn | researchgate.net |

| 1975 | Identification of the novel formyl group at C-19 | J. W. Loder & R. H. Nearn | |

| 1975 | Report of high cytotoxicity against KB cell line | J. W. Loder & R. H. Nearn | t27.ir |

Table 3: Compound Names Mentioned in the Article

Click to view table

| Compound Name |

|---|

| This compound |

| This compound 3β-acetate |

| Erythrophleine |

| Norerythrostachamine |

Structure

3D Structure

Properties

CAS No. |

55729-25-4 |

|---|---|

Molecular Formula |

C23H37NO5 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

2-(methylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8R,8aR,10S,10aS)-8-formyl-7,10-dihydroxy-1,4b,8-trimethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthren-2-ylidene]acetate |

InChI |

InChI=1S/C23H37NO5/c1-14-15(11-20(28)29-10-9-24-4)5-6-16-21(14)17(26)12-18-22(16,2)8-7-19(27)23(18,3)13-25/h11,13-14,16-19,21,24,26-27H,5-10,12H2,1-4H3/b15-11+/t14-,16-,17-,18+,19-,21-,22+,23+/m0/s1 |

InChI Key |

UYLBTGMINJIZAG-PQTOTZOPSA-N |

SMILES |

CC1C2C(CCC1=CC(=O)OCCNC)C3(CCC(C(C3CC2O)(C)C=O)O)C |

Isomeric SMILES |

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCNC)[C@]3(CC[C@@H]([C@]([C@@H]3C[C@@H]2O)(C)C=O)O)C |

Canonical SMILES |

CC1C2C(CCC1=CC(=O)OCCNC)C3(CCC(C(C3CC2O)(C)C=O)O)C |

Other CAS No. |

55729-25-4 |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Norerythrostachaldine

Botanical Sources and Geographic Distribution

Norerythrostachaldine has been primarily identified in two species of the Erythrophleum genus, a group of trees and shrubs belonging to the legume family, Fabaceae.

Erythrophleum chlorostachys Research

Erythrophleum chlorostachys, commonly known as Cooktown ironwood, is a species of tree native to the Northern Territory of Australia. researchgate.netdokumen.pub Research has confirmed the presence of this compound in this plant. researchgate.netpublish.csiro.auepdf.pub In fact, the initial isolation and structural elucidation of this compound were performed on samples obtained from E. chlorostachys. researchgate.netpublish.csiro.au This species is recognized for containing a variety of cassane-type diterpenoid alkaloids, with this compound being a notable cytotoxic constituent. researchgate.netscribd.com

Erythrophleum suaveolens Investigations

Erythrophleum suaveolens, also known as the ordeal tree, is found in various parts of Africa, including Cameroon and Sierra Leone. scispace.comajol.infoprota4u.org It thrives in moist semi-deciduous forests, gallery forests, and wooded grasslands at altitudes up to 1100 meters. prota4u.org Investigations into the chemical constituents of E. suaveolens have revealed a complex mixture of alkaloids and other secondary metabolites from its stem bark and roots. scispace.comresearchgate.netresearchgate.net While a range of diterpenoid alkaloids have been isolated from this species, the presence of this compound specifically is also documented in the broader literature concerning Erythrophleum alkaloids. researchgate.net

Other Erythrophleum Species and Chemotaxonomic Considerations

The genus Erythrophleum comprises several other species, and the presence of structurally related cassane-type diterpenoids is a characteristic feature of the genus. researchgate.net This chemical similarity is significant for chemotaxonomy, the classification of plants based on their chemical constituents. The occurrence of specific alkaloids like this compound and its derivatives across different Erythrophleum species can serve as a chemotaxonomic marker, helping to delineate relationships within the genus. researchgate.netdntb.gov.ua The consistent presence of these complex alkaloids suggests a shared evolutionary pathway for their biosynthesis. researchgate.net

Extraction and Isolation Techniques from Plant Material

The isolation of this compound from plant material involves a multi-step process that begins with extraction using solvents, followed by purification using chromatographic techniques.

Solvent-Based Extraction Approaches

The initial step in isolating this compound and other alkaloids from Erythrophleum species is typically a solvent-based extraction. researchgate.netathmsi.orgmdpi.comnih.gov This process aims to separate the desired compounds from the solid plant matrix.

Commonly, the dried and powdered plant material, such as the stem bark, is subjected to extraction with organic solvents. researchgate.netathmsi.org A variety of solvents with different polarities can be employed, including methanol (B129727), ethanol (B145695), chloroform (B151607), and mixtures thereof. researchgate.netathmsi.orgnih.gov For instance, a Soxhlet extraction using a chloroform/methanol mixture has been reported for Erythrophleum suaveolens. researchgate.net Another approach involves macerating the plant material in a solvent over an extended period. scispace.com

Acid-base extraction is a frequently used technique to selectively isolate alkaloids. The crude plant extract is first acidified, which converts the basic alkaloids into their salt forms, making them soluble in the aqueous acidic solution. This solution is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the acidic solution is basified, which deprotonates the alkaloid salts, converting them back to their free base form. These now water-insoluble alkaloids can be extracted into an organic solvent like chloroform. ajol.infoathmsi.org

Table 1: Solvent-Based Extraction Methods for Erythrophleum Alkaloids

| Plant Species | Plant Part | Extraction Method | Solvents Used | Reference |

| Erythrophleum guineense | Stem Bark | Maceration followed by acid-base extraction | 80% Ethanol, 5% HCl, Chloroform, Benzene, Ethyl acetate (B1210297) | athmsi.org |

| Erythrophleum suaveolens | Stem Bark | Maceration | Hexane, Chloroform | scispace.com |

| Erythrophleum suaveolens | Stem Bark | Soxhlet Extraction | Methanol, Chloroform, Water | researchgate.net |

| Erythrophleum suaveolens | Stem Bark | Maceration followed by acid-base extraction | Hexane, 10% NH4OH, Chloroform, 5% HCl | ajol.info |

Chromatographic Separation Methodologies

Following the initial extraction, the resulting crude alkaloid mixture is a complex blend of various compounds. To isolate this compound, further purification is necessary, which is typically achieved through various chromatographic techniques. nih.govjournalagent.comedqm.eu Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. ifsc.edu.br

Column chromatography is a fundamental method used for the large-scale separation of alkaloids. scispace.comajol.info The crude extract is loaded onto a column packed with a solid adsorbent, such as silica (B1680970) gel or Sephadex. scispace.comajol.info A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different alkaloids travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation into different fractions. For example, a combination of chloroform and methanol in varying ratios has been used as the mobile phase for the separation of alkaloids from E. suaveolens. scispace.comajol.info

Preparative Thin-Layer Chromatography (TLC) can be employed for further purification of the fractions obtained from column chromatography. scispace.com In this technique, a thin layer of adsorbent coated on a plate serves as the stationary phase. The mixture is applied as a band, and the plate is developed in a solvent chamber. The separated bands of compounds can then be scraped off the plate and the desired compound eluted with a suitable solvent.

More advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) can also be utilized for the fine purification and analysis of the isolated compounds. mdpi.com

Table 2: Chromatographic Separation of Alkaloids from Erythrophleum Species

| Plant Species | Initial Extract | Stationary Phase | Mobile Phase / Eluent | Isolated Compounds | Reference |

| Erythrophleum suaveolens | Chloroform extract | Sephadex (LH 20) | Chloroform-Methanol (1:1), Chloroform-Methanol (0.5:9.5) | Norcassaide, Norerythrosuaveolide | scispace.com |

| Erythrophleum suaveolens | Chloroform extract | Silica gel | Chloroform-Methanol mixtures | Erythrosuavine | ajol.info |

Methodological Considerations for Unstable Alkaloid Forms

The isolation of certain alkaloids, such as this compound, presents unique challenges due to their inherent chemical instability. This compound is characterized as an unstable 2-methylaminoethyl ester, a functional group that is susceptible to degradation under certain conditions. researchgate.net This instability necessitates specific methodological considerations to ensure the successful isolation and preservation of the compound in its native form.

A critical factor in the isolation of unstable alkaloids like this compound is the careful control of pH throughout the extraction and purification process. researchgate.net Fluctuations in pH can lead to the hydrolysis of the ester linkage or other undesirable chemical transformations, resulting in the formation of artifacts and a significant reduction in the yield of the target compound.

To circumvent the issues associated with its instability, this compound is often converted into a more stable salt form for manipulation and purification. The hydrochloride salt of this compound has been shown to be a stable derivative that can be more readily handled and purified. researchgate.net This strategy of converting the unstable free base into a stable salt is a common practice in the isolation of alkaloids.

For the large-scale separation of these unstable alkaloids, specific techniques such as counter-current distribution have been employed. researchgate.net This method allows for the separation of compounds based on their differential partitioning between two immiscible liquid phases, which can be a gentle and effective way to purify sensitive molecules without subjecting them to harsh chromatographic conditions. In one instance, a large-scale extraction followed by counter-current distribution successfully separated crystalline this compound hydrochloride. researchgate.net

The general approach to extracting alkaloids from the Erythrophleum genus, where this compound is found, often involves initial extraction with organic solvents. A typical procedure begins with the treatment of the plant material with an alkaline solution, such as 10% ammonium (B1175870) hydroxide, to liberate the free alkaloids. ajol.info This is followed by extraction with a nonpolar solvent like chloroform. ajol.infoscispace.com The resulting crude extract is then subjected to further purification steps. These often involve acid-base extractions to separate the alkaloids from other plant constituents, followed by various chromatographic techniques, including column chromatography over silica gel or Sephadex. ajol.infoscispace.com

The choice of solvents and the chromatographic conditions must be carefully optimized to account for the lability of the target alkaloids. For instance, mixtures of chloroform and methanol are commonly used as eluents in column chromatography for the purification of Erythrophleum alkaloids. ajol.infoscispace.com

Table 1: Occurrence of this compound

| Plant Species | Family | Part of Plant |

|---|

Table 2: Isolation and Purification Techniques for Erythrophleum Alkaloids

| Technique | Details |

|---|---|

| Initial Extraction | Treatment with 10% NH4OH followed by extraction with chloroform. ajol.info |

| Purification | Acid-base extraction. ajol.infoscispace.com |

| Column chromatography on silica gel or Sephadex. ajol.infoscispace.com | |

| Elution with chloroform-methanol mixtures. ajol.infoscispace.com | |

| Handling Unstable Forms | Careful pH control. researchgate.net |

| Conversion to stable hydrochloride salts. researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 3β-acetoxy derivatives of norerythrostachamine |

| 3β-acetoxy derivatives of norerythrophlamine |

| Norerythrophlamine |

| Norcassaide |

| Norerythrosuaveolide |

| Erythrosuavine |

| Cassamide |

| Erythrophlamide |

| Cassaide |

| 3β-acetoxy-7β-hydroxy-N-(β-hydroxyethyl)-N-methyl-E-13(15)-cassen-16-amide |

| 3(3–methylcrotonyl)cassaine |

| 19–hydroxy substituted alkaloid |

| 3 beta-hydroxynorerythrosuamine |

| 3-O-beta-D-glucopyranoside of 3 beta-hydroxynorerythrosuamine |

Structural Elucidation and Characterization of Norerythrostachaldine

Advanced Spectroscopic Methods for Structure Determination

The elucidation of Norerythrostachaldine's structure is a prime example of modern analytical chemistry, where advanced spectroscopic methods are indispensable. The combination of one- and two-dimensional NMR provided insights into the atom-to-atom connectivity, while high-resolution mass spectrometry confirmed the elemental composition. researchgate.net

NMR spectroscopy was fundamental in mapping the complex framework of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, scientists could deduce the chemical environment of each hydrogen and carbon atom, ultimately revealing the molecule's complete structure. The process involved both 1D and 2D NMR experiments to build the structure piece by piece. researchgate.net

One-dimensional NMR spectra provided the initial and foundational data for the structural analysis of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. Initial analysis of the ¹H NMR data for this compound indicated the presence of characteristic signals for three methyl groups (C4-Me, C10-Me, and C14-Me) and an olefinic proton (C15). researchgate.net A crucial observation was the presence of a formyl (aldehyde) proton signal, which, combined with the absence of a signal typically found near δ 3.6, suggested the replacement of a methyl group at the C-19 position with an aldehyde group. researchgate.net The spectrum also showed signals corresponding to the 2-methylaminoethyl ester side chain. researchgate.net

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. It would have shown distinct signals for the diterpene skeleton and the ester side chain, including the characteristic downfield shifts for the carbonyl carbons of the ester and the newly identified aldehyde group.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift (δ) values are based on typical ranges for similar structures and findings described in the literature, as detailed spectral data is not publicly available.)

| Position | ¹H Signal (Expected δ, Multiplicity) | ¹³C Signal (Expected δ) | Description |

|---|---|---|---|

| 19 | ~9.5 (s) | ~205 | Aldehyde (Formyl) Group |

| 17 | - | ~175 | Ester Carbonyl |

| 15 | ~5.7 (s) | ~125 | Olefinic C=CH |

| 16 | - | ~160 | Olefinic C=CH |

| 3 | ~3.5 (m) | ~78 | CH-OH |

| 7 | ~4.0 (m) | ~72 | CH-OH |

| 1', 2' | ~2.5-3.0 (m) | ~40-50 | Ester side-chain -CH₂CH₂- |

| N-CH₃ | ~2.4 (s) | ~35 | N-Methyl group |

| C10-CH₃, C4-CH₃, C14-CH₃ | ~0.8-1.2 (s) | ~15-30 | Tertiary Methyl Groups |

To assemble the full structure, a suite of two-dimensional NMR experiments was employed. These powerful techniques reveal correlations between different nuclei, allowing for the definitive connection of the fragments identified in 1D NMR.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It would have been used to trace the connectivity within the individual rings of the diterpene core and along the aminoethyl side chain, establishing proton-proton networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (¹J-coupling). This experiment is crucial for unambiguously assigning the ¹³C signals for all protonated carbons by linking them to their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for piecing the entire molecular puzzle together. It shows correlations between protons and carbons that are two or three bonds away (²J and ³J-coupling). This technique was vital for connecting the quaternary carbons (like C-4, C-8, C-10, and C-13) to the rest of the structure. For instance, HMBC correlations from the methyl protons to adjacent carbons would confirm their placement, and correlations between the side chain protons and the ester carbonyl carbon (C-17) would definitively link the two major parts of the molecule.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the steroid-like ring system.

Mass spectrometry provided the exact molecular weight and elemental formula, which are essential parameters for identifying a new compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing large and fragile molecules like alkaloids because it minimizes fragmentation. In the analysis of this compound, ESIMS would have been used to generate a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound, this would yield a value of approximately 408.5, corresponding to its molecular weight of 407.5 g/mol . nih.gov

While standard ESIMS provides the nominal mass, High-Resolution ESIMS (HR-ESIMS) measures the mass with extremely high accuracy (typically to four or more decimal places). libretexts.org This precision is critical for determining the exact elemental composition of a molecule. The structure of this compound was confirmed through HR-ESIMS analysis. researchgate.netnih.gov The experimentally measured mass would be compared against the theoretical masses of all possible chemical formulas, allowing for the confident assignment of C₂₃H₃₇NO₅ as the molecular formula for this compound. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₇NO₅ | nih.gov |

| Monoisotopic Mass (Calculated) | 407.26717328 Da | nih.gov |

| Observed Ion (in HR-ESIMS) | [M+H]⁺ | |

| Observed m/z | ~408.2744 |

Compound Names Mentioned

Electrospray Ionization Mass Spectrometry (ESIMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a critical tool for identifying the functional groups within a molecule. For this compound, the IR spectrum reveals key absorptions that correspond to its complex structure, which includes hydroxyl, secondary amine, ester, and aldehyde functionalities. While the original study by Loder and Nearn provides the definitive spectrum, the expected absorption bands can be summarized based on the compound's known structure.

The presence of hydroxyl (O-H) groups is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H bond of the secondary amine group would also produce a signal in a similar range (3200-3600 cm⁻¹), often appearing as a weak to medium, somewhat broad band. A very strong and sharp absorption peak is expected in the 1740-1690 cm⁻¹ range, characteristic of the C=O (carbonyl) stretch of both the ester and the aldehyde groups. masterorganicchemistry.com Specifically, aldehyde C=O stretches are typically found between 1740-1690 cm⁻¹, while ester carbonyls absorb around 1750-1735 cm⁻¹. masterorganicchemistry.com The C-H bond of the aldehyde group (CHO) would also show characteristic stretching frequencies around 2830-2695 cm⁻¹. chemistrytalk.org The carbon-carbon double bond (C=C) within the α,β-unsaturated ester system would exhibit a stretching vibration in the 1680-1630 cm⁻¹ region. researchgate.net

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group | Appearance |

|---|---|---|---|

| 3600 - 3200 | O-H | Alcohol | Broad |

| 3600 - 3200 | N-H | Secondary Amine | Medium, Broad |

| 2830 - 2695 | C-H | Aldehyde | Doublet |

| 1740 - 1720 | C=O | Aldehyde | Strong, Sharp |

| 1750 - 1735 | C=O | Ester | Strong, Sharp |

| 1680 - 1630 | C=C | Alkene | Variable |

This table is a representation of expected values based on standard IR correlation charts. Actual experimental values may vary slightly.

Chemical Degradation and Derivatization for Structural Confirmation

The structural framework of this compound was definitively confirmed through chemical degradation and derivatization studies. intertek.com These methods involve converting the molecule into a known compound to establish its carbon skeleton and the precise placement of its functional groups.

A pivotal study by Loder and Nearn established the structure of this compound (referred to as compound 1 in their research). intertek.com The key process was the reduction of this compound with lithium aluminium hydride (LiAlH₄). This reaction converted both the aldehyde and the ester functionalities into primary alcohols, yielding a tetrol (a compound with four hydroxyl groups), designated as compound 3 . intertek.com

Crucially, this resulting tetrol (3 ) was found to be identical to a sample that was prepared separately from a related known alkaloid, norerythrostachamine (4 ). intertek.com By demonstrating that the degradation product of this compound was identical to a derivative of norerythrostachamine, the researchers confirmed the fundamental cassane skeleton and the positions of the oxygen-containing substituents in the original molecule. intertek.com

Furthermore, the research also identified a naturally occurring derivative, the 3β-acetate of this compound (compound 2 ), which further supported the structural assignments. intertek.com This process of converting an unknown substance into a known one remains a cornerstone of natural product chemistry for unambiguous structural elucidation. dokumen.pub

Stereochemical Assignments and Conformational Analysis

The stereochemistry of this compound, which describes the three-dimensional arrangement of its atoms, was also established through the chemical degradation experiments that connected it to norerythrostachamine. intertek.com The known stereochemistry of norerythrostachamine served as a reference point, allowing the absolute configuration of the chiral centers in this compound to be assigned with confidence.

Conformational analysis, the study of the different spatial arrangements (conformers) a molecule can adopt through bond rotation, is essential for understanding its biological activity. scribd.comnih.gov For a complex, fused-ring system like the cassane skeleton of this compound, the molecule is not planar but exists in a more stable, low-energy three-dimensional shape, often a series of interconnected "chair" and "boat" conformations for the cyclohexane (B81311) rings. The specific conformation dictates how the molecule presents its functional groups for interaction with biological targets. The reduction of this compound to the tetrol and its comparison with the derivative from norerythrostachamine confirmed the stereochemical relationships between the hydroxyl groups, methyl groups, and the newly identified formyl group on the rigid diterpene framework. intertek.com

Classification and Relationships within Cassane-Type Diterpenoids

This compound is classified as a cassane-type diterpenoid alkaloid. intertek.com The cassane skeleton is a defining feature of a large family of natural products, particularly those isolated from plants of the Erythrophleum and Caesalpinia genera. These diterpenoids are characterized by a fused three-ring system (perhydrophenanthrene).

Within this broad class, this compound is more specifically identified as a highly cytotoxic aldehydic base, with its structure corresponding to 19-oxonorcassaidine. intertek.com Its discovery was significant because it expanded the known structural diversity of the Erythrophleum alkaloids. Prior to its isolation, the carbon at position 19 (C-19) in this family was typically found as a methyl group or a methoxycarbonyl (ester) group. intertek.com this compound was the first example where this position was found to be in the aldehyde (formyl group) oxidation state, bridging a gap between the methyl and carboxylic acid-related forms. intertek.com This finding demonstrated a wider range of biosynthetic possibilities within the plant, showcasing different oxidation levels at the C-19 position, a common feature in other di- and triterpene families.

Table 2: Compound Names Mentioned

| Compound Name | Systematic Name/Reference |

|---|---|

| This compound | 2-(methylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8R,8aR,10S,10aS)-8-formyl-7,10-dihydroxy-1,4b,8-trimethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthren-2-ylidene]acetate |

| Norerythrostachamine | A related cassane-type diterpenoid alkaloid intertek.com |

| Tetrol (compound 3) | The product of lithium aluminium hydride reduction of this compound intertek.com |

Biosynthetic Pathways and Precursors of Norerythrostachaldine

General Diterpene Biosynthesis Framework

Diterpenes are a large and diverse class of natural products built from four isoprene (B109036) units, giving them a characteristic C20 molecular formula. wikipedia.org Their biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wiley.com These units are produced through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids of plants. wiley.com

The assembly of the diterpene backbone starts with the sequential condensation of these C5 units. One molecule of DMAPP is combined with three molecules of IPP to form the central C20 precursor for all diterpenes: geranylgeranyl pyrophosphate (GGPP). wikipedia.org

From GGPP, the immense structural diversity of diterpenes arises primarily through the action of two key enzyme classes: wikipedia.org

Diterpene synthases (diTPSs): These enzymes catalyze the initial, often complex, cyclization and rearrangement of the linear GGPP into various polycyclic hydrocarbon skeletons. nih.govresearchgate.net They are categorized as Class I, which initiate reactions by cleaving the diphosphate (B83284) group, and Class II, which start by protonating a double bond. wiley.comresearchgate.net

Cytochrome P450 monooxygenases (CYPs): After the basic skeleton is formed, CYPs introduce a wide range of oxidative modifications (hydroxylations, epoxidations, etc.), which are crucial for the final structure and biological activity of the diterpenoid. nih.govresearchgate.net

Further modifications by other enzymes like transferases and isomerases contribute to the final diversification of these compounds. researchgate.net

Proposed Biosynthetic Route to Cassane and Norcassane Skeletons

Norerythrostachaldine belongs to the norcassane subgroup of diterpenoids. The biosynthesis of the characteristic cassane and norcassane skeletons is believed to be a rearrangement of a pimarane-type precursor. nih.govresearchgate.net

The proposed pathway is as follows:

Formation of Pimarane (B1242903) Precursor: The linear precursor, GGPP, first undergoes cyclization to form a labdadienyl/copalyl pyrophosphate (LDPP/CPP) intermediate. wiley.comresearchgate.net This intermediate is then cyclized further to create a pimaradiene scaffold. researchgate.net

Rearrangement to Cassane Skeleton: The key transformation from the pimarane skeleton to the cassane skeleton involves a specific molecular rearrangement. It is proposed that the methyl group at carbon C-13 migrates to the adjacent carbon C-14. researchgate.net This rearrangement results in the distinctive tricyclic cassane backbone which possesses an ethyl group at the C-13 position and a methyl group at the C-14 position. researchgate.net

Formation of Norcassane Skeleton: The "nor" prefix in norcassane and this compound indicates the loss of a carbon atom from the parent cassane structure. These skeletons can arise from oxidative degradation and loss of a carbon atom, often from a methyl group, at various positions on the cassane frame, such as C-16 or C-17. nih.gov this compound is specifically considered a 19-norcassane derivative, implying the loss of the methyl group at the C-4 position. researchgate.net

| Precursor/Intermediate | Description | Role in Pathway |

|---|---|---|

| Geranylgeranyl Pyrophosphate (GGPP) | A C20 acyclic isoprenoid. | The universal precursor for all diterpenes. wikipedia.org |

| Labdadienyl/Copalyl Pyrophosphate (LDPP/CPP) | A bicyclic diterpene intermediate. | Product of the initial cyclization of GGPP. wiley.comresearchgate.net |

| Pimaradiene | A tricyclic diterpene with a specific vinyl and methyl group arrangement. | The direct precursor that undergoes rearrangement to the cassane skeleton. researchgate.net |

| Cassane Skeleton | A rearranged tricyclic diterpene skeleton. | The fundamental framework for cassane-type diterpenoids. researchgate.net |

Specific Enzymatic Transformations and Intermediates in this compound Biosynthesis

The conversion of the basic norcassane skeleton into this compound requires a series of specific enzymatic modifications, primarily oxidations and the addition of a nitrogen-containing side chain. This compound is structurally defined as 19-oxonorcassaidine. researchgate.net

The key enzymatic steps are hypothesized to include:

Oxidation at C-19: A crucial step is the oxidation of the C-19 methyl group (at the C-4 position of the A-ring) to an aldehyde (oxo) group. This transformation is likely catalyzed by a series of cytochrome P450 monooxygenases, which are known to perform such oxidative modifications on diterpene scaffolds. researchgate.netresearchgate.net This step converts a precursor like norcassaidine into this compound. researchgate.net

Hydroxylations: The structure of this compound contains hydroxyl groups. These are introduced by specific hydroxylase enzymes, likely also from the cytochrome P450 family, which add oxygen atoms to specific carbon atoms on the diterpene ring system. nih.gov

Side Chain Attachment: A defining feature of Erythrophleum alkaloids like this compound is the nitrogen-containing side chain. The biosynthesis involves the formation of an ester linkage between the carboxyl group at C-13 of the diterpene acid and an aminoalcohol, such as N-methylethanolamine. researchgate.net This reaction is catalyzed by specific transferase enzymes.

Reduction studies have provided insight into its structure and precursors. For instance, the reduction of this compound with lithium aluminium hydride yields a tetrol that is identical to a sample prepared from norerythrostachamine, confirming the underlying carbon skeleton and the position of oxygen substituents. researchgate.net

Isotopic Labeling and Precursor Incorporation Studies

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracking the incorporation of labeled precursors into a final natural product. biorxiv.orgnih.gov In this method, a potential precursor compound synthesized with a stable isotope (e.g., ¹³C, ²H, ¹⁵N) is supplied to the organism producing the target molecule. The position and quantity of the isotope in the final product are then analyzed, typically using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its role as an intermediate. biorxiv.org

While biosynthetic pathways for cassane-type diterpenes have been proposed based on structural relationships and known enzymatic capabilities, specific isotopic labeling studies to definitively trace the pathway to this compound are not extensively reported in the available literature. researchgate.netnih.gov However, the general principles of such studies would involve:

Administering labeled versions of hypothesized precursors like mevalonic acid, geranylgeranyl pyrophosphate, or a pimaradiene derivative to Erythrophleum plant tissues.

Isolating this compound after a period of metabolism.

Analyzing the isolated compound to determine if the isotopic label has been incorporated into its structure.

Such studies would be invaluable in confirming the proposed migration of the methyl group in the formation of the cassane skeleton and verifying the specific intermediates leading to this compound. researchgate.net

Chemical Synthesis and Analog Development of Norerythrostachaldine

Total Synthesis Approaches

While a specific total synthesis for norerythrostachaldine has not been detailed in peer-reviewed literature, the total synthesis of its close structural analog, (+)-cassaine, provides a blueprint for accessing the core diterpenoid skeleton. acs.orgacs.orgnih.govresearchgate.net Cassaine (B1668602) shares the same trans-anti-trans tricyclic perhydrophenanthrene framework as this compound, differing primarily in the side-chain ester and substitution on the carbocyclic core. acs.org The strategies developed for cassaine are therefore directly relevant to any potential synthesis of this compound.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby planning a synthetic route. organic-chemistry.org For a complex molecule like (+)-cassaine, two primary strategies have been successfully executed, demonstrating different approaches to assembling the core structure.

Strategy 1: Transannular Diels-Alder (TADA) Reaction

A highly effective strategy for constructing the cassaine tricycle employs a transannular Diels-Alder (TADA) reaction as the pivotal step. acs.orgnih.govorganic-chemistry.org

| Key Intermediates in the TADA Retrosynthesis |

| (+)-Cassaine (1) |

| Tricyclic Intermediate 5 |

| Macrocyclic Triene 4 |

| Western Fragment 2 |

| Eastern Fragment 3 |

| Evans' Oxazolidinone 8 |

Strategy 2: Anionic Polycyclization

An alternative approach utilizes an anionic polycyclization cascade to forge the tricyclic skeleton. acs.orgresearchgate.net

Retrosynthetic Disconnection: This strategy disconnects the cassaine tricycle back to a versatile intermediate 2 , which is formed through the key anionic polycyclization step. This step involves the reaction of two main components: a substituted 2-(methoxycarbonyl)cyclohex-2-en-1-one derivative 4 and the known 1-phenylysulfinyl-3-penten-2-one 3 . The entire stereochemistry of the final natural product is controlled by using commercially available (+)-carvone 5 as the sole chiral starting material for the synthesis of fragment 4 . acs.orgresearchgate.net

| Key Intermediates in the Anionic Polycyclization Retrosynthesis |

| (+)-Cassaine (1) |

| Tricyclic Intermediate 2 |

| Substituted Cyclohexenone 4 |

| 1-Phenylysulfinyl-3-penten-2-one 3 |

| (+)-Carvone (5) |

The successful execution of these retrosynthetic plans relies on a toolkit of modern and classic organic reactions to build the fragments and induce the key cyclizations.

Reactions in the TADA Approach: The synthesis based on the transannular Diels-Alder reaction features several key transformations:

Evans Aldol Condensation: Used to create the initial contiguous stereocenters in the eastern fragment with high stereocontrol. acs.orgorganic-chemistry.org

Wittig Reaction: Employed to install an α,β-unsaturated aldehyde with specific (E) geometry. acs.org

Magid Procedure: A specific method using hexachloroacetone (B130050) and triphenylphosphine (B44618) to convert a sensitive allylic alcohol into the corresponding allylic chloride. organic-chemistry.org

Stille Coupling and Macrocyclization: A palladium-catalyzed Stille coupling is used to join the eastern and western fragments, followed by heating to induce macrocyclization and the subsequent TADA reaction in one pot. organic-chemistry.org

Hydroboration and Carbonylative Coupling: A selective hydroboration followed by a carbonylative coupling of a vinyl triflate were used in the late stages to install the final functional groups and complete the synthesis. organic-chemistry.org

Reactions in the Anionic Polycyclization Approach: This strategy hinges on a different set of key reactions:

Birch Reduction and Robinson Annulation: These classic reactions are used to construct a key enone intermediate from the starting material, (+)-carvone. acs.org

Stereocontrolled Reductions: The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) at low temperatures allows for the selective reduction of ketone functionalities to the desired alcohol stereoisomer. acs.org

Anionic Polycyclization: The cornerstone of the synthesis, where a base (cesium carbonate, Cs₂CO₃) mediates the cascade reaction between the two key fragments to form the tricyclic core in a substrate-controlled manner. acs.orgresearchgate.net

The synthesis of complex natural products like this compound is fraught with challenges, particularly in controlling stereochemistry.

Control of Multiple Stereocenters: The cassane skeleton possesses six stereocenters, and establishing the correct relative and absolute configuration of each is a major hurdle. acs.org The TADA strategy addresses this by relying on the predictable stereochemical outcome of the cycloaddition, which proceeds through a conformationally restricted, low-energy transition state to yield the desired trans-anti-cis tricycle. acs.orgnih.gov The anionic polycyclization approach solves this by using a chiral pool starting material, (+)-carvone, whose inherent chirality directs the stereochemical outcome of subsequent reactions. acs.orgresearchgate.net

Construction of Complex Ring Systems: Building the fused 6-6-6 ring system with the correct stereochemistry requires powerful and reliable cyclization reactions. Both the TADA and anionic polycyclization strategies provide elegant solutions for the rapid assembly of this complex core. acs.orgacs.org

Functional Group Compatibility: Throughout a multi-step synthesis, chemists must use reagents that modify one part of the molecule without affecting other sensitive functional groups. This requires careful selection of protecting groups and reaction conditions.

Key Synthetic Methodologies and Reactions

Semisynthesis of this compound Derivatives

Semisynthesis, or partial chemical synthesis, is a powerful strategy that utilizes complex chemical compounds isolated from natural sources as starting materials. wikipedia.orgtapi.com This approach is often more efficient than total synthesis for producing novel derivatives, as the complex core structure is already assembled by nature. wikipedia.org

While specific semisynthetic studies starting from this compound are not documented, the principle has been widely applied to other structurally related diterpenoids. For instance, new cassane-type diterpenes have been successfully synthesized starting from abundant natural terpenoids such as (+)-sclareolide, trans-communic acid, and abietic acid. researchgate.netacs.orgnih.gov These syntheses use the existing stereochemistry of the starting material to build new, complex structures, demonstrating the feasibility of a semisynthetic approach within this chemical family. acs.orgnih.gov This strategy allows for the generation of analogs for biological evaluation without undertaking a lengthy and often low-yielding total synthesis. mdpi.comresearchgate.net

Design and Synthesis of Novel this compound Analogues

The design and synthesis of novel analogues of natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, or other pharmacological properties. oncodesign-services.comnih.gov This process is guided by structure-activity relationship (SAR) studies, which systematically investigate how changes to a molecule's structure affect its biological function. oncodesign-services.compreprints.org

For the cassaine-type alkaloids, including this compound, structural modifications have been a key strategy to probe the structure-activity relationships of this class of compounds. researchgate.net The rationale is to synthesize a library of related compounds (analogues) by making small, deliberate changes to the parent structure and then testing their biological activity. oncodesign-services.commdpi.com

Key modifications for SAR studies in the cassane family include:

Modification of the Diterpenoid Core: Changes to the functional groups on the tricyclic skeleton, such as the methyl group at the C-14 position, have been explored to determine their importance for cytotoxic and anti-inflammatory activities. mdpi.com

Modification of the Amino Ester Side Chain: The nitrogen-containing side chain is a characteristic feature of Erythrophleum alkaloids. researchgate.net Altering the length of the chain, the nature of the amine (e.g., primary, secondary, tertiary), or the ester linkage itself can lead to significant changes in biological activity.

Synthesis of Dimerized Alkaloids: Nature itself provides examples of dimeric cassaine diterpenoids, which have also been the subject of synthetic and biological investigation. dntb.gov.uathieme-connect.com

By systematically creating and testing these analogues, researchers can build a map of the pharmacophore—the essential structural features required for biological activity. preprints.org This knowledge allows for the rational design of new molecules with potentially enhanced therapeutic properties. preprints.orgmdpi.com

Development of Synthetic Methodologies for Analogues

The complex structure of this compound and its potent biological activity have spurred interest in the development of synthetic methodologies for its analogues. Research in this area aims to create structurally simplified analogues that retain or even enhance the desired biological effects while being more accessible through chemical synthesis. These efforts are crucial for exploring structure-activity relationships (SAR) and identifying new therapeutic leads. Methodologies have largely focused on the synthesis of the core cassane diterpenoid skeleton and the modification of its key functional groups.

A significant body of work has been dedicated to the synthesis of various cassane-type diterpenes and their derivatives, which serve as a blueprint for the potential synthesis of this compound analogues. These strategies often involve the construction of the characteristic tricyclic or tetracyclic ring system from readily available starting materials. For instance, researchers have successfully synthesized a series of thirteen cassane-type diterpenes, along with their 14-desmethyl analogues, to evaluate their anti-inflammatory and cytotoxic activities. mdpi.com This research provides valuable insights into how modifications of the cassane skeleton can impact biological function.

One notable approach involves the function-oriented synthesis (FOS), which aims to design less complex molecules that mimic the biological activity of the natural product. nih.gov This has led to the synthesis of tricyclic analogues of other cassane diterpenes, offering a more streamlined synthetic route compared to the total synthesis of the natural tetracyclic structure. nih.gov Key synthetic strategies include the use of starting materials like (+)-sclareolide and dehydroabietic acid to construct the core ring system. researchgate.net Furthermore, the Diels-Alder reaction followed by an aromatization sequence has been employed to build the aromatic ring found in some cassane diterpenes. researchgate.netacs.org

A review of cassaine-type diterpenoid ester amines and amides, which are structurally related to this compound, highlights the synthesis of 31 synthetic analogues. researchgate.net These synthetic efforts have explored modifications at various positions of the molecule, providing a foundation for the rational design of new this compound derivatives. researchgate.netresearchgate.net The development of these synthetic methodologies is critical for advancing our understanding of the pharmacological potential of this class of compounds.

Detailed Research Findings

The synthesis of analogues of cassane diterpenes, the class of compounds to which this compound belongs, has been an active area of research. These studies provide a framework for the potential development of this compound analogues.

One study focused on the synthesis of a series of cassane-type diterpenes and their 14-desmethyl analogues. The synthetic route allowed for the creation of thirteen different compounds, which were then evaluated for their biological activities. The results, as summarized in the table below, indicated that several of the synthesized analogues exhibited significant anti-inflammatory and cytotoxic effects. For example, compounds 16 and 20 showed potent inhibition of nitric oxide (NO) production, a key inflammatory mediator. mdpi.com

Another research group pursued a function-oriented synthesis approach to create simplified tricyclic analogues of pterolobirin H, a related cassane diterpene. nih.gov This strategy aimed to reduce the synthetic complexity while retaining the biological activity of the parent compound. The synthesized analogues were tested for their anti-inflammatory and anticancer properties. nih.gov

Furthermore, a comprehensive review documented the synthesis of 31 analogues of Erythrophleum alkaloids, a family that includes this compound. researchgate.net These synthetic efforts have explored a variety of structural modifications, providing a rich dataset for understanding the structure-activity relationships within this class of compounds.

The table below presents a selection of synthesized cassane diterpene analogues and their reported biological activities, illustrating the outcomes of these synthetic endeavors.

Table 1: Synthetic Cassane Diterpene Analogues and Biological Activity

| Compound | Type of Analogue | Key Synthetic Strategy | Reported Biological Activity | Reference |

|---|---|---|---|---|

| Compound 16 | Cassane Diterpene | Multi-step synthesis from (+)-sclareolide | Potent anti-inflammatory activity (IC50NO of 2.98 ± 0.04 µg/mL) | mdpi.com |

| Compound 20 | Cassane Diterpene | Multi-step synthesis from (+)-sclareolide | Strong anti-inflammatory activity (IC50NO of 5.71 ± 0.14 µg/mL) and cytotoxicity | mdpi.com |

| Tricyclic Analogue of Pterolobirin H | Simplified Cassane Core | Function-Oriented Synthesis (FOS) | Anti-inflammatory and anticancer properties | nih.gov |

| 14-Desmethyl Analogues | Modified Cassane Skeleton | Synthesis from common intermediates | Varied cytotoxic effects against cancer cell lines | mdpi.com |

Mechanistic Investigations of Norerythrostachaldine S Biological Activities

In Vitro Cellular Activity Profiles

Cytotoxicity in Diverse Cancer Cell Lines

Norerythrostachaldine, a diterpene alkaloid, has demonstrated notable cytotoxic effects across a range of human cancer cell lines. researchgate.netresearchgate.net Research indicates that this compound and its naturally occurring 3β-acetate are highly cytotoxic. researchgate.netresearchgate.net Studies have evaluated its activity against cell lines including HCT-8 (ileocecal adenocarcinoma), Bel-7402 (liver cancer), BGC-823 (gastric carcinoma), A549 (lung carcinoma), and A2780 (ovarian cancer). researchgate.net

In these tests, this compound and related compounds exhibited significant and selective cytotoxic activities, with IC50 values often below 10 microM. researchgate.net For instance, this compound has shown cytotoxic activity in KB (human oral epidermoid carcinoma) cells. epdf.pub The potent cytotoxicity of these compounds underscores their potential as a basis for the development of new anticancer agents. researchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds in Various Cancer Cell Lines

| Compound/Extract | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound (and related compounds) | HCT-8, Bel-7402, BGC-823, A549, A2780 | Significant and selective cytotoxic activities (IC50 < 10 µM) | researchgate.net |

| This compound | KB | Cytotoxic | epdf.pub |

| This compound 3β-acetate | MCF-7 | Triggered apoptosis, reduced cell colonies | researchgate.net |

| Related Diterpenoid Amides | A2780, KB, Bel-7402, BGC-823, MCF-7, HCT-8, Hela, PC-3M, A549, Ketr3 | Selective cytotoxic activities (IC50 < 10 µM) | researchgate.net |

| Cassaine (B1668602) Diterpenoids | MCF-7, A549 | Potent activity (IC50 values of 3.66 ± 1.20 and 2.87 ± 0.46 µM for the most potent compound) | researchgate.net |

Other Reported Cellular Effects

Beyond its cytotoxic properties, compounds from the Erythrophleum genus, from which this compound is derived, have been reported to possess a variety of other biological activities. Extracts from these plants have shown anti-inflammatory, antimicrobial, and antiviral properties in in vitro analyses. researchgate.netresearchgate.net

Anti-inflammatory: Extracts from Erythrophleum species have demonstrated anti-inflammatory effects. researchgate.netresearchgate.net For example, an ethanol (B145695) extract from the bark of E. suaveolens has been tested for its activity against M. ulcerans, and other studies have noted the anti-inflammatory properties of compounds isolated from the genus. researchgate.netresearchgate.net

Antimicrobial: Diterpenoid alkaloids from Erythrophleum suaveolens have shown potent antimicrobial activities against various bacteria and yeasts. researchgate.net Both aqueous and chloroform (B151607) fractions of the plant extract exhibited significant inhibitory action against several bacterial isolates. researchgate.net

Antiviral: Some cassane-type diterpenoids isolated from Erythrophleum fordii have shown antiviral activities against influenza and coxsackie viruses. researchgate.net However, specific antiviral data for this compound itself is not extensively detailed in the provided search results.

Molecular Targets and Interaction Mechanisms

Inhibition of Na+/K+-ATPase

A significant molecular target of this compound and related cassa-type diterpenoids is the Na+/K+-ATPase enzyme. researchgate.net This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients across animal cell membranes. mdpi.com

Certain diterpenoid alkaloids have been shown to be very active in inhibiting Na+/K+-ATPase isolated from bovine cardiac sarcolemmal vesicles. researchgate.net The inhibition of this pump disrupts the ionic balance of the cell, which can lead to a cascade of cellular events, including cell death. nih.gov The mechanism of inhibition by similar compounds, like cardiac glycosides, often involves binding to the enzyme-substrate complex, leading to a distortion of the active site. mdpi.com

Interactions with Cellular Macromolecules

The biological activity of compounds like this compound is predicated on their interactions with various cellular macromolecules, including proteins and enzymes. wikipedia.org The specific binding of a molecule to a protein is determined by the protein's three-dimensional structure and the chemical properties of the amino acid side chains at the binding site. wikipedia.org

For diterpene alkaloids, a primary interaction is with the Na+/K+-ATPase enzyme, as discussed previously. researchgate.netmdpi.com However, their broader cytotoxic and other cellular effects suggest potential interactions with other proteins and enzymes that regulate key cellular processes such as cell cycle progression and apoptosis. researchgate.netwikipedia.org The interaction of small molecules can induce conformational changes in proteins, thereby altering their activity and triggering signaling cascades within the cell. wikipedia.org

Proposed Mechanisms of Cellular Response

The cytotoxic effects of this compound and related compounds are believed to be mediated, at least in part, by the induction of apoptosis, or programmed cell death. researchgate.net For example, a related cassaine diterpenoid was found to trigger apoptosis in MCF-7 breast cancer cells. researchgate.net

The inhibition of Na+/K+-ATPase is a key event that can initiate the apoptotic cascade. nih.govmdpi.com Disruption of the sodium gradient can lead to an increase in intracellular calcium levels, which is a known trigger for apoptosis. nih.gov Furthermore, the inhibition of the Na+/K+-ATPase can cause depolarization of the cell membrane, which can also contribute to the initiation of apoptosis. nih.gov Studies on other cytotoxic compounds have shown that they can induce apoptosis by affecting the expression of key regulatory proteins, such as those in the Bcl-2 family, and activating caspases, which are the executive enzymes of apoptosis. nih.gov

In Vivo Studies in Animal Models (excluding human clinical data)

In vivo investigations are crucial for understanding the physiological and pharmacological effects of a compound within a whole, living organism. frontiersin.orgresearchgate.net Animal models, ranging from insects to mammals, provide complex systems to assess a compound's activity, though the direct translation of these findings to human biology requires careful consideration. frontiersin.orgtaconic.com

Animal Model Systems for Pharmacological Evaluation (e.g., Insect models in metabolomics studies)

The selection of an appropriate animal model is fundamental for pharmacological evaluation and depends on the specific research question. mdpi.comfda.gov While comprehensive in vivo studies on this compound are not widely documented, its name appears within the context of metabolomics studies involving insect models.

One study utilized Drosophila melanogaster (the common fruit fly) as a model organism to investigate metabolic changes induced by the insecticide permethrin. In the course of this metabolomic analysis, which identifies and quantifies small molecules (metabolites) within a biological system, this compound was listed among a large number of compounds identified in the samples. However, the study's focus was on the effects of permethrin, and it did not investigate the specific role or pharmacological activity of this compound in the insect model. The use of insect models like Drosophila is valuable in genetics and metabolomics due to their short life cycles and well-understood genetics.

Observed Biological Responses in Animal Systems

Specific in vivo biological responses attributed directly and solely to isolated this compound are not extensively detailed in available research. The compound is primarily known for its cytotoxic properties, a characteristic often identified in initial screenings. researchgate.netresearchgate.net

Studies on the crude extracts of Erythrophleum species, the plant source of this compound, have shown various biological effects in animal models. For instance, aqueous stem bark extract of Erythrophleum guineense administered to Wistar rats produced signs of toxicity, including a lack of motor coordination, suggesting the extract may cross the blood-brain barrier. scialert.net Extracts from Erythrophleum suaveolens have been noted to possess wound healing and antimicrobial properties in rats. journalejmp.com However, these extracts contain a complex mixture of alkaloids and other phytochemicals, and the observed effects cannot be specifically linked to this compound without further research. scialert.netjournalejmp.com The toxicity of the alkaloid fractions from Erythrophleum species is well-documented, with studies determining the median lethal dose (LD50) of extracts in mice. researchgate.netscialert.net

Preliminary Pharmacodynamic Assessments

Detailed pharmacodynamic assessments of this compound are currently lacking in the scientific literature. Pharmacodynamics involves the study of a drug's molecular, biochemical, and physiological effects on the body. The primary characterization of this compound and its acetate (B1210297) derivative is their high cytotoxicity. researchgate.netresearchgate.net This suggests that their mechanism of action at a cellular level is a key area for investigation. The alkaloids from the Erythrophleum genus are known to have cardiac activity similar to digitalis, but specific studies isolating this effect to this compound are not available. researchgate.net Further research would be required to determine its specific targets, dose-response relationships, and mechanism of action in a living system.

Structure Activity Relationship Sar Studies of Norerythrostachaldine and Its Analogues

Identification of Essential Pharmacophoric Features

Pharmacophore modeling for Norerythrostachaldine, while not explicitly detailed in dedicated studies, can be inferred from the broader SAR of the Erythrophleum alkaloids. The key pharmacophoric features essential for the biological activity, particularly the inhibition of Na+/K+-ATPase and cytotoxicity, are centered on the unique structural arrangement of the molecule.

The essential components are believed to be:

The Rigid Diterpenoid Core: The tetracyclic cassane skeleton provides a rigid, steroidal-like framework. This structure is crucial for orienting the other functional groups for optimal interaction with the biological target.

The C-13 Side Chain: The N-methylaminoethyl ester or a similar amino alcohol side chain attached at the C-13 position is critical. The presence of the terminal amino group is considered vital for activity. researchgate.net

The C-19 Aldehyde Group: this compound is distinguished from many other cassaine (B1668602) alkaloids by its C-19 aldehyde. This electrophilic center may contribute significantly to its high cytotoxicity, potentially through covalent interactions with nucleophilic residues on target proteins. pharmacognosy.us The cytotoxicity of compounds like TMC-264, which also possess an α,β-unsaturated ketone, has been attributed to this type of reactive functionality, suggesting a similar role for the aldehyde in this compound. uliege.be

These features collectively create a molecule with a steroidal-like body and a charged, flexible side chain, a combination that is key to its interaction with the Na+/K+-ATPase enzyme.

Influence of Stereochemistry on Biological Activity

Stereochemistry is a pivotal factor in the biological activity of natural products, as interactions with chiral biological targets like enzymes and receptors are highly specific. colab.wsrsc.org For this compound and related cassane diterpenoids, the defined stereochemistry of the multiple chiral centers within the tetracyclic core is fundamental to its activity.

While specific studies on the synthesis and differential activity of various this compound stereoisomers are not extensively documented, the principle of stereochemical importance is well-established for this class of compounds. chemistry-chemists.comnih.gov It is presumed that the naturally occurring stereoisomer represents the optimal configuration for biological activity.

Impact of Specific Structural Modifications on Potency and Selectivity

The relationship between specific structural features of Erythrophleum alkaloids and their biological potency has been explored through the study of natural analogues and synthetic derivatives. These studies highlight the sensitivity of the molecule's activity to even minor chemical changes. researchgate.net

Modifications of the C-13 Side Chain: The amino alcohol ester side chain at C-13 is a primary determinant of activity.

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid (e.g., cassaic acid) or rearrangement to the isomeric amide (e.g., norcassaide) results in a significant decrease or complete loss of cardiotonic activity. researchgate.net This underscores the importance of the ester linkage and the terminal N-methylamino group for potent interaction with the Na+/K+-ATPase.

Side Chain Length: Altering the length of the aminoethyl side chain has been shown to reduce activity. researchgate.net

Modifications of the Diterpenoid Core:

C-3 Position: The presence and nature of the substituent at the C-3 position modulate activity. For instance, comparing 3β-hydroxynorerythrosuamine with its 3-O-β-D-glucopyranoside shows that both compounds are very active inhibitors of Na+/K+-ATPase, indicating that glycosylation at this position is well-tolerated and can maintain high potency. nih.gov

C-19 Position: this compound is a 19-oxo derivative (an aldehyde). The presence of this group, compared to a methyl or carboxyl group in other analogues, is associated with high cytotoxicity. researchgate.net Studies on the related cardiac glycoside (+)-strebloside have also shown that the C-19 aldehyde is an important contributor to its cytotoxicity. pharmacognosy.us

The following table summarizes the SAR of several Erythrophleum alkaloids related to this compound, illustrating the impact of structural modifications.

| Compound Name | R1 (at C-3) | R2 (at C-4) | R3 (at C-19) | Key Activity |

| This compound | H | H | CHO | Highly Cytotoxic |

| Cassamine | H | COOCH₃ | CH₃ | Cardiotonic |

| Cassaidine | OH | COOCH₃ | CH₃ | Cardiotonic |

| Erythrophlamine | OH | COOCH₃ | COOH | Cardiotonic |

| Norcassaide (Amide) | H | COOCH₃ | CH₃ | Inactive (Cardiotonic) |

Data compiled from Qu et al., 2006. researchgate.net

Comparative SAR with Related Cassane Diterpenoids and Other Natural Products

This compound belongs to the cassamine group of Erythrophleum alkaloids, which are characterized by a hydrogen atom at C-3 and a lack of a C-4 substituent. researchgate.net Its SAR is best understood by comparison with other members of this family.

Comparison with Cassaine and Erythrophlamine Groups:

Cassaine Group (e.g., Cassaidine): These compounds possess a hydroxyl group at C-3 and a methyl ester at C-4. They are potent cardiotonics.

Erythrophlamine Group (e.g., Erythrophlamine): These have a hydroxyl at C-3 and a carboxylic acid at C-4 (often esterified). They are also potent cardiotonics.

The high cytotoxicity of this compound, which lacks the C-3 hydroxyl and C-4 ester found in many other potent cardiotonic alkaloids, points to the C-19 aldehyde as a key determinant of its specific activity profile.

Comparison with other Cytotoxic Diterpenoids:

Many cassane diterpenoids isolated from the Caesalpinia genus also exhibit significant cytotoxic effects. nih.govresearchgate.net For example, phanginins and related compounds have shown potent activity against various cancer cell lines. While structurally distinct from this compound (often featuring different ring systems or side chains), they share the core diterpenoid framework, suggesting this scaffold is a privileged structure for cytotoxic activity.

The SAR across the cassane diterpenoid class indicates that while the core skeleton is a constant, the nature and substitution pattern of the peripheral functional groups—particularly at positions C-3, C-4, C-13 (side chain), and C-19—allow for a fine-tuning of biological activity, shifting the profile from primarily cardiotonic to highly cytotoxic.

Proposed Structural Parallels with Cardiotonic Steroids

A significant aspect of the SAR of this compound and other Erythrophleum alkaloids is their structural and functional mimicry of cardiotonic steroids (e.g., digoxin, ouabain). pharmacognosy.usresearchgate.net Both classes of compounds are potent inhibitors of the Na+/K+-ATPase enzyme, which is their primary mechanism for inducing cardiotonic effects. nih.gov

The structural parallels are striking:

Steroid Nucleus Mimic: The rigid, polycyclic cassane diterpenoid skeleton of this compound serves as a bioisostere for the A/B/C/D ring system of cardiotonic steroids. This framework ensures the correct spatial orientation for binding to the extracellular domain of the Na+/K+-ATPase.

Lactone Ring Mimic: The N-alkylaminoethyl ester side chain at C-13 of the Erythrophleum alkaloids is proposed to occupy the same binding pocket as the unsaturated lactone ring found at C-17 of cardiotonic steroids. The importance of this side chain is highlighted by the fact that its removal or modification drastically reduces activity, similar to how modifications of the lactone ring affect the potency of cardiac glycosides. researchgate.net

Binding to the E2P State: Both cardiotonic steroids and Erythrophleum alkaloids are thought to bind with high affinity to the phosphorylated E2P conformation of the Na+/K+-ATPase, stabilizing this state and inhibiting the pump cycle. nih.gov

The synthesis of novel analogues based on these parallels has been a strategy to explore new inhibitors of the Na+/K+-ATPase, confirming that the diterpenoid skeleton can effectively substitute for the steroid core. researchgate.net

Advanced Analytical and Computational Methodologies in Norerythrostachaldine Research

High-Throughput Screening Methodologies for Bioactivity Profiling

High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast libraries of chemical compounds against biological targets. pharmasalmanac.com This approach integrates automation, miniaturization, and sensitive detection methods to process thousands of samples quickly and efficiently. nih.govmarinbio.com For a natural product such as Norerythrostachaldine, HTS pipelines are instrumental in systematically exploring its bioactivity profile across a wide range of potential cellular pathways and molecular targets. researchgate.netnih.gov

The process typically involves the use of multi-well plates where cells or specific proteins are exposed to the compound. nih.govmarinbio.com Automated systems then measure various endpoints, such as cell viability, enzyme inhibition, receptor binding, or changes in gene expression. marinbio.com High-content screening (HCS), an advanced form of HTS, utilizes automated microscopy and image analysis to assess multiple cellular parameters simultaneously, offering deeper insights into the compound's effects on cellular morphology and function. marinbio.com By screening compounds like this compound against diverse targets, HTS can accelerate the identification of promising therapeutic leads and help detect potential off-target effects early in the research process. pharmasalmanac.com

Table 1: Representative Data from a High-Throughput Screening Assay for Cytotoxicity This table is an interactive example illustrating typical data generated from an HTS cytotoxicity screen. Specific data for this compound would require dedicated experimental research.

| Compound ID | Concentration (µM) | Cell Line | Assay Type | Measured Response (% Inhibition) | Hit Status |

|---|---|---|---|---|---|

| This compound | 1 | HeLa | Cell Viability | 75 | Hit |

| This compound | 10 | HeLa | Cell Viability | 98 | Hit |

| This compound | 1 | A549 | Cell Viability | 65 | Hit |

| This compound | 10 | A549 | Cell Viability | 92 | Hit |

| Control Compound A | 10 | HeLa | Cell Viability | 5 | Non-Hit |

Metabolomics Approaches for Detection and Contextual Analysis

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system, providing a functional readout of the cellular state. nih.govucdavis.edu This "omics" approach is critical for detecting this compound in biological samples and understanding its metabolic context and impact. ucdavis.edu Analytical platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to metabolomics research. frontlinegenomics.commdpi.com

Metabolomics workflows can be broadly categorized as untargeted or targeted. frontlinegenomics.com

Untargeted Metabolomics : This discovery-based approach aims to measure as many metabolites as possible in a sample to identify global metabolic changes induced by a compound like this compound. frontlinegenomics.com

Targeted Metabolomics : This method focuses on the precise identification and quantification of a specific, predefined set of metabolites, which would include this compound and its potential breakdown products. frontlinegenomics.com

For the detection of this compound, liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful technique, offering high sensitivity and selectivity. nih.govmdpi.com The process involves extracting metabolites from a sample (e.g., plant tissue, plasma, or cells), separating them via chromatography, and then detecting and identifying them based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov This allows researchers not only to quantify this compound but also to observe its effect on various biochemical pathways, such as amino acid or lipid metabolism, providing crucial context for its biological activity. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry utilizes computer simulations and theoretical principles to investigate complex chemical phenomena. mtu.edu This field, which includes molecular modeling, has become an indispensable tool in drug discovery for predicting molecular structures, properties, and interactions, thereby complementing experimental research. mtu.edunih.gov For this compound, these methods can provide profound insights into its structure-activity relationships and its interactions with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov A successful QSAR study can reveal the key structural features that determine the potency or specific activity of a series of molecules, like analogues of this compound. nih.gov

The process involves generating molecular descriptors—numerical values that characterize properties like the electronic, steric, and hydrophobic features of a molecule. nih.gov Statistical models are then built to establish a mathematical relationship between these descriptors and the observed biological activity. nih.gov A robust QSAR model, validated according to established guidelines, can predict the activity of newly designed compounds before they are synthesized, guiding the optimization of lead candidates. nih.gov For this compound, a QSAR study could identify which parts of its complex structure are most important for its cytotoxic effects.

Table 2: Example of Statistical Parameters for a QSAR Model This table presents typical statistical metrics used to validate the robustness and predictive power of a QSAR model. It is for illustrative purposes.

| Parameter | Description | Acceptable Value |

|---|---|---|

| r² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated r² (internal predictive ability) | > 0.5 |

| r²_pred | Predictive r² for external test set (external predictive ability) | > 0.6 |

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study the interaction between a small molecule (ligand), such as this compound, and a macromolecular target (receptor), typically a protein. nih.gov

Molecular Docking : This technique predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. nih.govmdpi.com Docking algorithms score different poses to identify the most likely binding mode, providing a static snapshot of the interaction. nih.gov

Molecular Dynamics (MD) Simulations : Following docking, MD simulations are used to assess the stability of the predicted ligand-receptor complex over time. plos.org By applying the principles of classical mechanics, MD simulates the movements of atoms in the complex within a simulated physiological environment. mdpi.complos.org The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD). nih.gov A stable complex in an MD simulation lends confidence to the binding mode predicted by docking. nih.govfrontiersin.org These simulations can be performed using various force fields, such as AMBER or OPLS, which define the physics of the molecular system. plos.orgfrontiersin.org

A primary goal of molecular docking and MD simulations is to elucidate the specific interactions that stabilize the ligand within the receptor's binding site. nih.gov This provides a detailed, atom-level understanding of the binding mode. researchgate.net